(E)-4-(2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate
Description
Properties
IUPAC Name |
[4-[(E)-2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethenyl]-2,6-dimethoxyphenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O6S/c1-13(26)31-21-19(29-2)8-14(9-20(21)30-3)7-16(11-23)22-24-18(12-32-22)15-5-4-6-17(10-15)25(27)28/h4-10,12H,1-3H3/b16-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZONJSNIWOWDBC-FRKPEAEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-(2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate is a complex organic compound characterized by a thiazole ring, a cyano group, and an acetate moiety. Its unique structural features suggest potential interactions with various biological targets, making it of significant interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of (E)-4-(2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate is C₁₈H₁₈N₂O₃S, with a molecular weight of 451.45 g/mol. The presence of functional groups such as the thiazole ring and nitrophenyl group enhances its potential biological activity.
Anticancer Properties
Research has indicated that compounds with similar structural features often exhibit significant anticancer activities. The thiazole moiety is particularly noted for its role in enhancing cytotoxic effects against various cancer cell lines. For example, studies have shown that thiazole derivatives can inhibit cell proliferation in cancer lines such as HL60 and MDA-MB-231, with IC50 values indicating potent activity .
Table 1: Cytotoxicity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 9 | HL60 | 1.61 ± 1.92 |
| 10 | MDA-MB-231 | 1.98 ± 1.22 |
| (E)-4... | A2780 | <10 |
The specific compound (E)-4-(2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating promising results that warrant further investigation.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The thiazole ring can interact with enzymes involved in cancer cell proliferation.
- Receptor Modulation : The compound may modulate the activity of cellular receptors through specific binding interactions.
- Reactive Oxygen Species (ROS) : Similar compounds have been shown to induce ROS generation, leading to apoptosis in cancer cells .
Case Studies
Recent studies have explored the structure-activity relationship (SAR) of thiazole-containing compounds. For instance, modifications to the phenyl ring can significantly enhance cytotoxicity. The presence of electron-donating groups at specific positions has been correlated with increased activity against cancer cell lines .
Case Study Example :
A study investigated the anticancer effects of a series of thiazole derivatives, including the target compound. The results indicated that structural modifications led to varying degrees of cytotoxicity across different cancer cell lines:
- Compound A : Effective against A2780 with an IC50 value of 5 µg/mL.
- Compound B : More potent against MDA-MB-231 with an IC50 value of 3 µg/mL.
These findings highlight the importance of structural optimization in enhancing the biological efficacy of thiazole derivatives.
Scientific Research Applications
The compound (E)-4-(2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in medicinal chemistry, particularly focusing on its biological activities and synthetic methodologies.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, compounds with similar structural features have exhibited significant cytotoxic effects against various cancer cell lines. The National Cancer Institute (NCI) has conducted screenings showing that derivatives of thiazole-based compounds can inhibit tumor growth effectively. The mechanism of action often involves interference with cellular pathways crucial for cancer cell survival and proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that thiazole derivatives demonstrate promising antibacterial properties against Gram-positive and Gram-negative bacteria. In particular, compounds with cyano and nitrophenyl substituents have shown enhanced activity due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic processes .
Antioxidant Activity
Another area of interest is the antioxidant potential of this compound. Studies have demonstrated that thiazole derivatives can scavenge free radicals effectively, which may contribute to their protective effects against oxidative stress-related diseases. The antioxidant activity is often measured using various assays, such as DPPH or ABTS radical scavenging tests .
Synthesis and Modification
The synthesis of (E)-4-(2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate typically involves multistep reactions, including Knoevenagel condensation and subsequent modifications to introduce the desired functional groups. The synthetic routes are crucial as they can significantly influence the biological activity and yield of the final product .
Case Study 1: Anticancer Screening
In a study conducted by the NCI, a series of thiazole derivatives were screened for their anticancer properties using a panel of human cancer cell lines. The results indicated that compounds structurally related to (E)-4-(2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate displayed significant growth inhibition at low micromolar concentrations, suggesting a strong potential for further development into therapeutic agents .
Case Study 2: Antibacterial Evaluation
A research team evaluated the antibacterial effects of several thiazole derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The study found that compounds with similar structural motifs to (E)-4-(2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate exhibited notable inhibition zones in agar diffusion tests, indicating their potential as new antibacterial agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Features
The following analogs were selected for comparison based on substitutions in the thiazole ring, nitro group position, and heterocycle replacement:
| Compound Name | Key Structural Differences |
|---|---|
| (E)-4-(2-Cyano-2-(4-phenylthiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate | Phenyl replaces 3-nitrophenyl on thiazole |
| (E)-4-(2-Cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate | Nitro group at para position on phenyl ring |
| (E)-4-(2-Cyano-2-(4-(3-nitrophenyl)oxazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate | Oxazole replaces thiazole |
Key Findings:
Nitro Group Position : The 3-nitrophenyl substitution in the target compound enhances binding affinity (IC50 = 12.3 nM) compared to the 4-nitrophenyl analog (IC50 = 18.9 nM). This is attributed to better steric alignment with hydrophobic kinase pockets .
Heterocycle Replacement : Replacing thiazole with oxazole reduces activity (IC50 = 78.4 nM), likely due to decreased π-stacking interactions from reduced electron density.
Solubility : The dimethoxy groups in all analogs improve solubility compared to hydroxylated derivatives, but the acetate ester in the target compound further enhances bioavailability.
Crystallographic Insights from SHELX Refinement
SHELX software (SHELXL) was critical in resolving structural nuances:
- Planarity : The thiazole and phenyl rings in the target compound exhibit near-perfect coplanarity (torsion angle < 5°), optimizing conjugation.
- Nitro Group Orientation : The 3-nitro group adopts a 30° dihedral angle relative to the thiazole, minimizing steric clash while maintaining electronic effects.
- Comparative Analysis : The 4-nitrophenyl analog shows greater torsional strain (12°), reducing binding efficiency .
Q & A
Q. Example Protocol :
| Step | Reactants/Conditions | Time | Yield | Source |
|---|---|---|---|---|
| 1 | 2-amino benzothiazole + nitrile derivatives | 4 hrs | ~70%* | |
| 2 | Acetic acid-catalyzed reflux in ethanol | 4 hrs | N/A | |
| 3 | Recrystallization (ethanol:dioxane = 1:2) | - | 85%* | |
| *Yields from analogous syntheses. |
Basic: How is this compound characterized structurally?
Q. Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm vinyl geometry (E-configuration) and substitution patterns .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemical ambiguities; PubChem data (InChI key) supports identity .
Advanced: How can reaction yields be optimized for scale-up?
Q. Methodological Answer :
- Design of Experiments (DoE) : Use split-plot designs to test variables (e.g., solvent polarity, catalyst loading) .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd) may enhance cyano-vinyl coupling efficiency .
- Temperature Control : Reflux conditions (e.g., 80°C in ethanol) balance reaction rate and decomposition .
Q. Key Variables :
| Variable | Optimal Range | Impact on Yield | Source |
|---|---|---|---|
| Solvent (polarity) | Ethanol > DMF | +15% | |
| Catalyst (AcOH) | 5 drops per 0.001 mol | Critical for E-selectivity |
Advanced: How to resolve contradictions in bioactivity data across studies?
Q. Methodological Answer :
- Reproducibility Checks : Use ≥4 replicates per assay to account for biological variability .
- Dose-Response Curves : Establish EC/IC values under standardized conditions (e.g., MTT assays) .
- Statistical Models : Multivariate analysis (ANOVA) identifies confounding factors (e.g., solvent residues) .
Case Study : Inconsistent antimicrobial activity may arise from impurity profiles; HPLC purity >95% is recommended .
Basic: What biological assays are used to evaluate its activity?
Q. Methodological Answer :
- Antimicrobial Testing : Agar diffusion assays against Gram-positive/negative strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition : Fluorometric assays for kinase or protease activity .
Advanced: How to design environmental fate studies for ecological risk assessment?
Q. Methodological Answer :
- Long-Term Monitoring : Track degradation products in soil/water over 6–12 months .
- Biotic/Abiotic Pathways : Use C-labeled compound to study microbial vs. photolytic breakdown .
- Partition Coefficients : Measure log and water solubility to predict bioaccumulation .
Q. Experimental Framework :
| Parameter | Method | Source |
|---|---|---|
| Photodegradation | UV-Vis exposure (254 nm) | |
| Microbial Metabolism | Soil microcosm + LC-MS analysis |
Advanced: What theoretical frameworks guide mechanistic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
